molecular formula C8H11NO2 B13555371 5-(Oxan-4-yl)-1,3-oxazole

5-(Oxan-4-yl)-1,3-oxazole

Cat. No.: B13555371
M. Wt: 153.18 g/mol
InChI Key: YBXIOGOVIYOCRD-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,3-oxazole is a chemical compound that belongs to the oxazole family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The structure of this compound consists of an oxazole ring fused with an oxan (tetrahydropyran) ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxazoline with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced oxazole compounds .

Scientific Research Applications

5-(Oxan-4-yl)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole: Another compound with an oxan ring, known for its unique chemical properties.

    2-(Oxan-4-yl)acetic acid: Contains an oxan ring and is used in different chemical applications.

Uniqueness

5-(Oxan-4-yl)-1,3-oxazole stands out due to its specific combination of an oxazole and oxan ring, which imparts unique chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(oxan-4-yl)-1,3-oxazole

InChI

InChI=1S/C8H11NO2/c1-3-10-4-2-7(1)8-5-9-6-11-8/h5-7H,1-4H2

InChI Key

YBXIOGOVIYOCRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CN=CO2

Origin of Product

United States

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